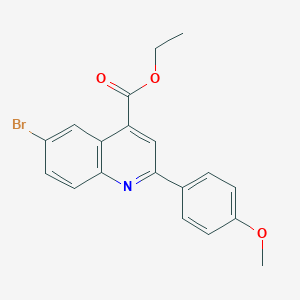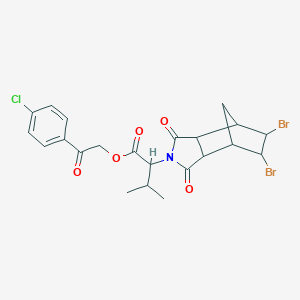
2-(2,3-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichlorophenylamine with a suitable diene under specific conditions to form the desired isoindole derivative. The reaction conditions often include the use of a catalyst, such as palladium or nickel, and a solvent like toluene or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve the yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the dichlorophenyl ring.
Scientific Research Applications
2-(2,3-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features, used in the synthesis of pharmaceuticals.
Aripiprazole: An antipsychotic drug that shares some structural similarities and is used to treat schizophrenia and bipolar disorder.
Cariprazine: Another antipsychotic with a similar core structure, used for the treatment of schizophrenia and bipolar disorder.
Uniqueness
2-(2,3-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific combination of a dichlorophenyl group and a methanoisoindole structure. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H11Cl2NO2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C15H11Cl2NO2/c16-9-2-1-3-10(13(9)17)18-14(19)11-7-4-5-8(6-7)12(11)15(18)20/h1-5,7-8,11-12H,6H2 |
InChI Key |
WUUUKHGNBRMLAV-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate](/img/structure/B341693.png)


![3,4-dimethoxy-N-(5-{2-[(4-methylphenyl)thio]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B341699.png)

![Butyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B341705.png)






![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341714.png)
![2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B341715.png)
